molecular formula C8H5ClF2O2 B2433788 3-Chloro-4-(difluoromethyl)benzoic acid CAS No. 2137592-13-1

3-Chloro-4-(difluoromethyl)benzoic acid

Cat. No.: B2433788
CAS No.: 2137592-13-1
M. Wt: 206.57
InChI Key: IIPHQAWJUXYQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the fourth position

Scientific Research Applications

3-Chloro-4-(difluoromethyl)benzoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for “3-Chloro-4-(difluoromethyl)benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as chlorination, followed by difluoromethylation, and subsequent purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chlorine atom can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(difluoromethyl)benzoic acid is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, can enhance metabolic stability and binding affinity, making this compound valuable in various applications .

Properties

IUPAC Name

3-chloro-4-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPHQAWJUXYQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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